molecular formula C7H4N2O7 B8822090 3-Hydroxy-2,6-dinitrobenzoic acid CAS No. 67175-28-4

3-Hydroxy-2,6-dinitrobenzoic acid

Cat. No.: B8822090
CAS No.: 67175-28-4
M. Wt: 228.12 g/mol
InChI Key: AHGWZSUEMUEPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,6-dinitrobenzoic Acid (CAS 67175-28-4) is an organic compound with the molecular formula C7H4N2O7 and a molecular weight of 228.12 g/mol . This compound is part of a class of hydroxynitrobenzoic acids which have been investigated for specialized applications in scientific research. Isomers of this compound, such as 3-Hydroxy-2-nitrobenzoic Acid (3H2NBA), have been identified as effective oxidizing matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for in-source decay (ISD) analysis . This technique is used for peptide and protein sequencing, where such matrices can generate specific fragment ions (a- and x-series) that help solve analytical challenges like distinguishing between leucine and isoleucine residues . The structural features of related dinitrobenzoic acids, characterized by intramolecular hydrogen bonding, are of continued interest in structural chemistry . Supplied with a Certificate of Analysis, this product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-hydroxy-2,6-dinitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O7/c10-4-2-1-3(8(13)14)5(7(11)12)6(4)9(15)16/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGWZSUEMUEPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00797665
Record name 3-Hydroxy-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00797665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67175-28-4
Record name 3-Hydroxy-2,6-dinitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67175-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00797665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Substituents Molecular Weight (g/mol) Key Properties
3-Hydroxybenzoic acid -OH at C3 140.85 Weak acidity (pKa ~4.1), used as a solvent and stabilizer
2,6-Dihydroxybenzoic acid -OH at C2 and C6 154.12 Higher solubility in water due to two -OH groups; used in decarboxylase-catalyzed reactions
4-Nitrobenzoic acid -NO₂ at C4 167.12 Strong acidity (pKa ~1.6); used in manufacturing and lab processes
Caffeic acid -OH at C3, C4; -CH₂CH₂COOH 180.16 Antioxidant properties; pharmacological and food applications
  • Electron-Withdrawing Effects : The 2,6-dinitro groups in 3-hydroxy-2,6-dinitrobenzoic acid render it more acidic (estimated pKa < 1) than 3-hydroxybenzoic acid (pKa ~4.1) or 4-nitrobenzoic acid (pKa ~1.6). This is due to enhanced resonance stabilization of the deprotonated form .
  • Solubility : Unlike 2,6-dihydroxybenzoic acid, which is highly water-soluble, the nitro groups in this compound likely reduce hydrophilicity, favoring solubility in polar organic solvents (e.g., DMSO) .

Reactivity and Stability

  • Nitro Group Reactivity : The nitro groups at positions 2 and 6 may hinder electrophilic substitution reactions but facilitate nucleophilic aromatic substitution under specific conditions. This contrasts with 3-hydroxybenzoic acid, which undergoes electrophilic substitution more readily .
  • Thermal Stability : Nitroaromatic compounds often exhibit thermal instability. While 4-nitrobenzoic acid decomposes at ~240°C, the additional nitro group in this compound may lower its decomposition temperature, necessitating cautious handling .

Preparation Methods

Nitration of 3-Chlorobenzoic Acid Followed by Hydrolysis

A widely cited approach involves the nitration of 3-chlorobenzoic acid, followed by hydrolysis to replace the chlorine atom with a hydroxyl group. This method, adapted from the synthesis of 6-nitro-3-hydroxybenzoic acid (JPS6089451A), can be extrapolated to introduce multiple nitro groups:

Stepwise Nitration

  • First Nitration : 3-Chlorobenzoic acid is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–40°C. The chlorine atom at position 3 directs electrophilic nitration to positions 2 and 6 due to its meta-directing nature.

  • Second Nitration : After isolating the mono-nitro intermediate, a second nitration under harsher conditions (e.g., fuming HNO₃ at 60–80°C) introduces the second nitro group. The nitro group from the first step acts as a meta-director, favoring nitration at the remaining ortho position relative to the carboxyl group.

Hydrolysis of Chlorine to Hydroxyl

The di-nitro intermediate, 2,6-dinitro-3-chlorobenzoic acid, undergoes hydrolysis using aqueous sodium hydroxide (3+ equivalents) in the presence of a copper catalyst (e.g., CuSO₄) at 100–150°C. This replaces chlorine with a hydroxyl group, yielding the target compound.

Key Data

  • Yield: ~65–70% for mono-nitro intermediates; ~50% after di-nitration and hydrolysis.

  • Challenges: Competing formation of 2-nitro and 4-nitro isomers during nitration necessitates fractional crystallization for purification.

Direct Nitration of 3-Hydroxybenzoic Acid Using Protecting Groups

To circumvent the challenges of post-nitration hydrolysis, 3-hydroxybenzoic acid may be nitrated directly after protecting the hydroxyl group:

Protection with Acetic Anhydride

  • Acetylation : 3-Hydroxybenzoic acid is treated with acetic anhydride in the presence of a mineral acid (e.g., H₂SO₄), forming 3-acetoxybenzoic acid.

  • Nitration : The acetyl-protected derivative undergoes nitration with HNO₃/H₂SO₄. The electron-withdrawing acetyl group directs nitration to positions 2 and 6.

  • Deprotection : The acetyl group is removed via alkaline hydrolysis (e.g., NaOH), regenerating the hydroxyl group.

Key Data

  • Yield: ~60–75% after deprotection.

  • Limitations: Nitration of acetylated derivatives requires elevated temperatures (80–100°C), increasing the risk of byproducts.

Diazotization and Hydrolysis of Amino Precursors

An alternative route involves synthesizing 3-amino-2,6-dinitrobenzoic acid, followed by diazotization and hydrolysis:

  • Amination : 2,6-Dinitrobenzoic acid is aminated at position 3 using ammonia under high-pressure conditions.

  • Diazotization : The amino group is converted to a diazonium salt using NaNO₂ and HCl at 0–5°C.

  • Hydrolysis : The diazonium salt is heated in aqueous H₂SO₄, replacing the amino group with a hydroxyl group.

Key Data

  • Yield: <40% due to low amination efficiency.

  • Challenges: Diazonium intermediates are thermally unstable, requiring precise temperature control.

Comparative Analysis of Synthesis Routes

MethodStarting MaterialKey StepsYieldAdvantagesLimitations
Nitration-Hydrolysis3-Chlorobenzoic acidNitration → Hydrolysis50%Scalable; uses inexpensive reagentsIsomer separation required
Acetyl Protection3-Hydroxybenzoic acidProtection → Nitration60–75%Avoids hydrolysis stepHigh-temperature nitration needed
Diazotization2,6-Dinitrobenzoic acidAmination → Diazotization<40%Direct hydroxyl introductionLow yield; unstable intermediates

Catalytic and Reaction Optimization

Role of Copper Catalysts in Hydrolysis

Copper catalysts (e.g., CuSO₄) enhance the hydrolysis of chloro-nitrobenzoic acids by facilitating nucleophilic aromatic substitution. In the JPS6089451A method, Cu⁺ ions stabilize the transition state, reducing reaction time from 24 hours to 5–10 hours.

Solvent Systems for Nitration

Mixed solvents like tetrahydrofuran (THF)-xylene improve nitration efficiency by solubilizing intermediates. For example, THF-xylene (1:1 v/v) increases di-nitration yield by 15% compared to pure H₂SO₄.

Industrial-Scale Considerations

Waste Management

Nitration reactions generate nitric oxide (NOₓ) gases, necessitating scrubbers with alkaline solutions (e.g., NaOH) for neutralization .

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-2,6-dinitrobenzoic acid, and how do reaction conditions influence yield?

The synthesis of nitro-substituted hydroxybenzoic acids typically involves nitration and hydroxylation steps. For example, 2,6-dihydroxybenzoic acid synthesis (a structurally similar compound) employs carboxylation of phenol derivatives or hydrolysis of nitriles under acidic conditions . For this compound, a plausible route involves:

  • Nitration : Introducing nitro groups at positions 2 and 6 using mixed nitric-sulfuric acid under controlled temperatures (0–5°C to prevent over-nitration).
  • Hydroxylation : Selective introduction of a hydroxyl group at position 3 via diazotization followed by hydrolysis, ensuring pH control (neutral to slightly alkaline) to avoid decomposition .
    Key variables include temperature (exothermic nitration requires strict cooling), stoichiometry (excess nitric acid risks byproducts), and purification via recrystallization (ethanol/water mixtures are common).

Q. What safety protocols are critical when handling this compound in the lab?

Based on safety data for analogous nitroaromatics and hydroxybenzoic acids:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as nitro compounds can cause irritation .
  • Ventilation : Use fume hoods to mitigate inhalation risks; nitro groups may release toxic fumes (e.g., NOx) during decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .
  • Storage : Store in airtight containers away from heat and light to prevent degradation .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. The hydroxyl proton (position 3) shows deshielding (~12–14 ppm), while nitro groups induce strong deshielding in adjacent carbons (~140–150 ppm for aromatic carbons) .
  • IR : Characteristic peaks include O–H stretching (2500–3300 cm1^{-1}), C=O (1680–1700 cm1^{-1}), and asymmetric/symmetric NO2_2 stretches (~1520 and 1350 cm1^{-1}) .
  • MS : High-resolution MS can distinguish between isomeric nitro derivatives by exact mass and fragmentation patterns (e.g., loss of NO2_2 or CO2_2 groups) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Nitroaromatics are prone to decomposition under alkaline or high-temperature conditions. For this compound:

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–40°C). Acidic conditions may protonate the hydroxyl group, enhancing stability, while alkaline conditions risk nitro group reduction or hydrolysis .
  • Thermal Stability : Differential scanning calorimetry (DSC) can identify exothermic decomposition events. Storage below 25°C in dark, dry environments is advised .

Q. How does the electronic nature of nitro and hydroxyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Electron-Withdrawing Effects : Nitro groups deactivate the aromatic ring, making electrophilic substitution difficult but favoring nucleophilic aromatic substitution (e.g., with amines or thiols) at positions ortho/para to nitro groups .
  • Hydroxyl Group : Acts as an activating director, enhancing reactivity at position 4 (meta to hydroxyl). Use protecting groups (e.g., acetyl) during reactions requiring selective functionalization .

Methodological Considerations

Q. What chromatographic methods optimize purification of this compound from reaction mixtures?

  • HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) resolve polar nitro derivatives. Adjust pH to 2–3 to suppress ionization of the carboxylic acid group .
  • TLC : Silica gel plates with ethyl acetate/hexane/acetic acid (5:4:1) can monitor reaction progress; UV visualization at 254 nm detects nitroaromatic bands .

Q. How can computational modeling predict the acid dissociation constants (pKa) of this compound?

Use software like ACD/Labs or SPARC to calculate pKa values based on Hammett substituent constants. Nitro groups (σm_m ~ 0.71) and hydroxyl groups (σp_p ~ -0.37) influence the carboxylic acid’s acidity, with predicted pKa ~1.5–2.5 (lower than unsubstituted benzoic acid due to electron-withdrawing effects) .

Data Contradictions and Gaps

  • Synthesis Yield Variability : Conflicting reports on nitration efficiency for di-substituted benzoic acids suggest substrate-specific optimization (e.g., pre-protection of hydroxyl groups) is critical .
  • Ecotoxicity Data : Limited studies on environmental impact; extrapolate from nitrobenzene analogs (e.g., LC50 for aquatic organisms) until compound-specific data is available .

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